N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide: is an organic compound that belongs to the class of sulfamides. Sulfamides are characterized by the presence of a sulfonamide group attached to two organic substituents. This compound features two benzyl groups, one substituted with a methoxy group and the other with a methyl group, attached to the nitrogen atoms of the sulfamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 4-methoxybenzylamine and 4-methylbenzylamine with sulfuryl chloride or sulfonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methoxybenzylamine+4-methylbenzylamine+sulfuryl chloride→N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide+HCl
Industrial Production Methods
In an industrial setting, the production of N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction can lead to the formation of amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like or under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide: can be compared with other sulfamides, such as:
- N-(4-methoxybenzyl)-N’-(4-chlorobenzyl)sulfamide
- N-(4-methylbenzyl)-N’-(4-fluorobenzyl)sulfamide
Uniqueness
The unique combination of methoxy and methyl substituents in N-(4-methoxybenzyl)-N’-(4-methylbenzyl)sulfamide imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-13-3-5-14(6-4-13)11-17-22(19,20)18-12-15-7-9-16(21-2)10-8-15/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAHNZHOEOJWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.